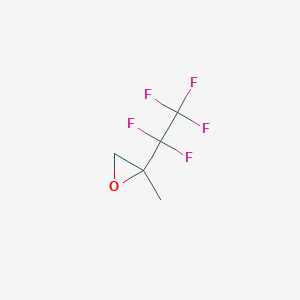

2-Methyl-2-(pentafluoroethyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(pentafluoroethyl)oxirane is a unique chemical compound with various scientific applications and potential implications in different fields of research. It has a molecular formula of C5H5F5O and a molecular weight of 176.09 .

Molecular Structure Analysis

The InChI code for 2-Methyl-2-(pentafluoroethyl)oxirane is 1S/C5H5F5O/c1-3(2-11-3)4(6,7)5(8,9)10/h2H2,1H3 . This indicates the presence of a three-membered oxirane ring with a methyl and a pentafluoroethyl group attached to it.Scientific Research Applications

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound related to 2-Methyl-2-(pentafluoroethyl)oxirane, has been utilized as a chiral resolution reagent. It reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Functionalization of Carbon Nanocapsules

Methyl(trifluoromethyl)dioxirane (TFDO), a compound similar to 2-Methyl-2-(pentafluoroethyl)oxirane, has been used for the oxyfunctionalization of single-walled carbon nanotubes filled with metal halides. This method is significant for theranostics, combining therapy and imaging, especially when the metal halides are in their radioactive form (D’Accolti et al., 2018).

Microreactor for Epoxidation

In a study, a catalytic coated-wall microreactor was developed for the production of epoxidized methyl oleate, a process relevant to 2-Methyl-2-(pentafluoroethyl)oxirane. The reactor used TiO2 as a catalyst and showed a significantly higher reaction rate compared to a batch reactor, highlighting the efficiency of this approach for epoxidation processes (Phimsen et al., 2017).

Synthesis and Characterization of Compounds

The synthesis and characterization of various oxirane compounds, including studies on their thermolysis and structural properties, provide insights into the chemical behavior of 2-Methyl-2-(pentafluoroethyl)oxirane. These studies explore the chemical reactions and stability of similar oxirane compounds (Uchiyama et al., 2003).

Synthesis of Polyfluorinated Compounds

Research on the synthesis of polyfluorinated tertiary alcohols using ring-opening reactions of 2,2-bis(trifluoromethyl)oxirane demonstrates a method that could be applicable to the synthesis of derivatives of 2-Methyl-2-(pentafluoroethyl)oxirane. This method is noted for its regioselectivity and the formation of compounds with potential applications in various fields (Petrov, 2002).

properties

IUPAC Name |

2-methyl-2-(1,1,2,2,2-pentafluoroethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O/c1-3(2-11-3)4(6,7)5(8,9)10/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQAMAMRICGFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(pentafluoroethyl)oxirane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2677935.png)

![N-[(2-Ethoxypyridin-3-yl)methyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2677937.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677939.png)

![Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate](/img/structure/B2677951.png)

![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2677954.png)

![5-Chloro-4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}-2-(methylsulfanyl)pyrimidine](/img/structure/B2677957.png)

![1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea](/img/structure/B2677958.png)